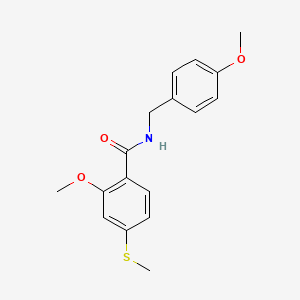
2-(3,4-dichlorophenyl)-5-(2-nitrovinyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-5-(2-nitrovinyl)furan, commonly known as DCNV, is a chemical compound that has gained significant attention from researchers due to its unique properties. DCNV is a furan derivative that has been found to have potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The mechanism of action of DCNV is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. DCNV has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
DCNV has been shown to have a low toxicity profile and does not exhibit significant side effects in animal models. It has been found to be well-tolerated by rodents and has no adverse effects on their body weight, organ weight, or hematological parameters. DCNV has also been found to have a low binding affinity for plasma proteins, which suggests that it can be easily transported to target tissues.
Vorteile Und Einschränkungen Für Laborexperimente
DCNV has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which limits its potential applications in drug development.
Zukünftige Richtungen
There are several future directions for DCNV research, including:
1. Investigating its potential as a chemotherapeutic agent for the treatment of various cancers.
2. Studying its anti-inflammatory and antioxidant properties for the treatment of inflammatory diseases.
3. Developing novel drug delivery systems to improve its solubility and bioavailability.
4. Exploring its potential as a building block for the synthesis of other organic compounds.
5. Conducting further studies to elucidate its mechanism of action and identify potential molecular targets.
Conclusion:
In conclusion, DCNV is a promising chemical compound that has potential applications in various scientific fields. Its unique properties make it a valuable research tool for investigating the mechanisms of various biological processes. Further research is needed to fully understand its potential applications and to develop novel therapeutic agents based on its structure.
Synthesemethoden
The synthesis of DCNV involves the reaction of 3,4-dichlorophenylacetic acid with 2-nitroethanol in the presence of a base catalyst. The reaction proceeds through an esterification process, followed by a dehydration reaction to form the final product. The yield of DCNV can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
DCNV has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit promising antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DCNV has also been reported to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-5-[(E)-2-nitroethenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-10-3-1-8(7-11(10)14)12-4-2-9(18-12)5-6-15(16)17/h1-7H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMFODSUZBJHRZ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C/[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5886416.png)



![7-chloro-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5886430.png)
![methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5886445.png)
![1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5886449.png)
![1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5886450.png)
![methyl 4-[(3,5-diethoxybenzoyl)amino]benzoate](/img/structure/B5886452.png)
![5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5886458.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5886466.png)
![4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B5886471.png)

![N-benzyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886487.png)